![molecular formula C8H10FN3 B13685354 1-(3-Fluoro-5-methylphenyl)guanidine](/img/structure/B13685354.png)
1-(3-Fluoro-5-methylphenyl)guanidine
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Overview
Description
1-(3-Fluoro-5-methylphenyl)guanidine is an organic compound with the molecular formula C8H10FN3 It is a derivative of guanidine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methylphenyl)guanidine typically involves the reaction of 3-fluoro-5-methylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanylating agents, which react with the aniline derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its guanidine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets . Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1-(5-Fluoro-2-methylphenyl)guanidine
- 1-(3-Fluoro-4-methylphenyl)guanidine
- 1-(3-Chloro-5-methylphenyl)guanidine
Comparison: 1-(3-Fluoro-5-methylphenyl)guanidine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C8H10FN3 |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
VSXYMLRBMAEAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N=C(N)N |
Origin of Product |
United States |
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